molecular formula C11H15NO2 B1311195 ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate CAS No. 65880-17-3

ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate

Cat. No. B1311195
CAS RN: 65880-17-3
M. Wt: 193.24 g/mol
InChI Key: NIMDFIORBNYIGB-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate is a chemical compound with the molecular formula C11H15NO2 . It is used in various research and development applications .


Molecular Structure Analysis

The InChI code for ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate is 1S/C11H15NO2/c1-2-14-11(13)10-9-6-4-3-5-8(9)7-12-10/h7,12H,2-6H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate and its derivatives have been a focal point in synthetic organic chemistry. One study outlines the synthesis and properties of a similar compound, ethyl naphth[2,3-f]isoindole-1-carboxylate, showcasing its potential in forming dianthradiazafulvalene derivatives under certain conditions (Seike et al., 2013). Another significant research highlights the synthesis of tetrahydropyridines via a phosphine-catalyzed annulation, using a related compound as a key intermediate (Zhu et al., 2003).

Crystal and Molecular Structure Analysis

The crystal and molecular structures of compounds similar to ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate have been the subject of detailed studies. For example, the structure of ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate was determined, providing insights into the molecular arrangement and potential applications in material science (Law et al., 1984).

Medicinal Chemistry Applications

In the field of medicinal chemistry, derivatives of ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate have been explored for their potential biological activities. One notable example is the synthesis of Schiff bases from similar compounds, which were then screened for their antimicrobial and anti-inflammatory properties, indicating the potential for drug development (Narayana et al., 2006).

Mechanism of Action

The mechanism of action of ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate is not specified in the available resources. The mechanism of action usually refers to how a compound interacts with biological systems, which is often studied in the context of drug discovery .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)10-9-6-4-3-5-8(9)7-12-10/h7,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMDFIORBNYIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCCC2=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434484
Record name Ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate

CAS RN

65880-17-3
Record name Ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,8-Diazabicyclo[5.4.0]-undec-7-ene (6.2 mL, 41.5 mmol) in 2-propanol (45 mL) was added by addition funnel over ˜25 minutes to a stirring solution of 1-nitrocyclohexene (5.0441 g, 39.67 mmol) and ethylisocyanoacetate (4.3340 g, 37.16 mmol) in THF (45 mL). The reaction was judged complete after stirring overnight at room temperature. 2N HCl (˜100 mL) and EtOAc (˜50 mL) were added. The organic layer was removed, then washed with H2O, 5% NaHCO3, and H2O. The crude product was dried with Na2SO4, filtered, concentrated, and purified by silica gel chromatography (Combiflash column, 100% CH2Cl2) to obtain 171 contaminated with a minor impurity. Attempts to recrystallize from hexanes were unsuccessful at removing the impurity, so the product was carried on to the next step with no further purification. 1H (CDCl3, 400 MHz): δ 9.01 (1H, broad s), 6.64 (1H, s), 4.31 (3H, q, J=7.2 Hz), 2.82 (2H, t, J=5.6 Hz), 2.55 (2H, t, J=5.6 Hz), 1.80-1.68 (4H, m), 1.36 (3H, t, J=7.2 Hz) ppm. 13C (CD3OD, 100 MHz): 6161.71, 128.06 and 127.84, 121.98 and 121.96, 118.74 and 118.55, 118.03 and 117.71, 59.62, 23.41 and 23.39, 23.36 and 23.33, 23.16 and 23.13, 21.88 and 21.86, 14.48 ppm. DEPT (CD3OD, 100 MHz): CH3 carbons: 14.48; CH2 carbons: 59.62, 23.41 and 23.39, 23.36 and 23.33, 23.16 and 23.13, 21.88 and 21.86; CH carbons: 118.74 and 118.55 ppm. HPLC: 10.689 min.
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
5.0441 g
Type
reactant
Reaction Step One
Quantity
4.334 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
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ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
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ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
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ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
Reactant of Route 5
ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
Reactant of Route 6
ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate

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